molecular formula C10H10N4OS B7734596 [(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea

Cat. No.: B7734596
M. Wt: 234.28 g/mol
InChI Key: DLGSOJOOYHWROO-WQLSENKSSA-N
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Description

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea is a compound that belongs to the class of spirooxindoles, which are known for their diverse biological activities. This compound features a unique structure where the indole ring is fused with a thiourea moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides. This reaction is often carried out using an Eschenmoser coupling reaction, which is known for its feasibility and scalability . The reaction conditions usually involve moderate temperatures and the use of tertiary amides as thiophiles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the Eschenmoser coupling reaction for large-scale synthesis. This would include ensuring high yields, purity, and cost-effectiveness of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to its observed biological effects. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea stands out due to its unique combination of the indole and thiourea moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development.

Properties

IUPAC Name

[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5H,1H3,(H3,11,13,16)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGSOJOOYHWROO-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NNC(=S)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N/NC(=S)N)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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